N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is an organic compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities. This compound exhibits promising properties due to its unique chemical structure, making it an interesting subject for further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the reaction between 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 4-ethylbenzaldehyde under specific reaction conditions. This condensation reaction is often carried out in the presence of a catalyst, such as acetic acid or a suitable base, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes used in laboratory settings. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Can be reduced under mild conditions to produce the corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrazole ring and the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. Pyrazole derivatives, in general, have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating the specific biological effects of this compound to identify its potential therapeutic applications.
Medicine
In medicine, the compound is being explored for its potential as a drug candidate. Its unique chemical structure may allow it to interact with specific biological targets, making it a potential candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility in chemical reactions makes it a valuable starting material for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. While the exact pathways are still under investigation, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives, such as:
4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide: The parent compound from which it is derived.
4-ethyl-1H-pyrazole-5-carbohydrazide: A similar compound with an ethyl group on the pyrazole ring.
4-phenyl-1H-pyrazole-5-carbohydrazide: A compound with a phenyl group on the pyrazole ring.
These similar compounds share structural features with this compound but differ in their substituents. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-3-15-9-11-16(12-10-15)13-21-24-20(25)19-14(2)18(22-23-19)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXFFQIJXFLZTQ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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